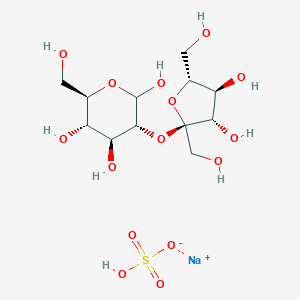![molecular formula C16H19NOS B232124 2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine](/img/structure/B232124.png)
2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine, commonly known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. The compound is structurally similar to LSD and has gained popularity in recent years due to its potent psychedelic effects.
Mechanism of Action
25B-NBOMe acts as a partial agonist at the 5-HT2A receptor. This means that it binds to the receptor and activates it to a lesser extent than a full agonist would. The activation of the receptor leads to an increase in the levels of the neurotransmitter serotonin in the brain. This increase in serotonin is responsible for the psychedelic effects of the drug, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The effects of 25B-NBOMe on the body are similar to those of other psychedelics. The compound can cause changes in perception, such as visual and auditory hallucinations. It can also alter mood and cognition, leading to feelings of euphoria, introspection, and altered sense of self. Physiologically, the drug can cause changes in heart rate, blood pressure, and body temperature. These effects can be dangerous in high doses or in individuals with pre-existing medical conditions.
Advantages and Limitations for Lab Experiments
One advantage of using 25B-NBOMe in lab experiments is its potency. The compound is highly active at low doses, which makes it useful for studying the effects of serotonin on the brain. However, its potency also makes it difficult to work with, as small variations in dose can have significant effects on the outcome of experiments. Additionally, the compound is not widely available and is expensive to synthesize, which limits its use in research.
Future Directions
There are several areas of research that could benefit from further study of 25B-NBOMe. One area is the role of the 5-HT2A receptor in mental health disorders such as depression and anxiety. By studying the effects of the compound on this receptor, researchers may be able to develop new treatments for these conditions. Another area of interest is the long-term effects of the drug on the brain. While the acute effects of the drug are well-known, little is known about the potential long-term effects of repeated use. Further research in this area could help to inform public policy on the use of psychedelics. Finally, there is interest in developing new compounds that are similar to 25B-NBOMe but have improved pharmacokinetic properties. These compounds could be used to study the effects of serotonin on the brain with greater precision and accuracy.
Synthesis Methods
25B-NBOMe can be synthesized through a series of chemical reactions. The starting material is 2C-B, which is reacted with thioether to form 2C-B-FLY. The 2C-B-FLY is then reacted with methylamine to form 25B-NBOMe. The synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
25B-NBOMe has been studied extensively in the field of neuroscience. It has been used as a tool to investigate the role of serotonin receptors in the brain. The compound binds to the 5-HT2A receptor, which is known to be involved in the regulation of mood, cognition, and perception. By studying the effects of 25B-NBOMe on this receptor, researchers hope to gain a better understanding of the underlying mechanisms of these complex processes.
properties
Molecular Formula |
C16H19NOS |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-(4-methoxy-2-phenylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C16H19NOS/c1-12(17)10-13-8-9-14(18-2)11-16(13)19-15-6-4-3-5-7-15/h3-9,11-12H,10,17H2,1-2H3 |
InChI Key |
ZBVAOHMHFXIUII-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=C(C=C1)OC)SC2=CC=CC=C2)N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)SC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)
![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)
![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B232051.png)
![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)


![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)
